molecular formula C15H7NO7 B12643759 2-Nitrofluorenone-5,7-dicarboxylic acid CAS No. 153363-86-1

2-Nitrofluorenone-5,7-dicarboxylic acid

Cat. No.: B12643759
CAS No.: 153363-86-1
M. Wt: 313.22 g/mol
InChI Key: CFSDRNPMBKMXPD-UHFFFAOYSA-N
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Description

2-Nitrofluorenone-5,7-dicarboxylic acid is an organic compound characterized by the presence of a nitro group and two carboxylic acid groups attached to a fluorenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrofluorenone-5,7-dicarboxylic acid typically involves the nitration of fluorenone derivatives followed by carboxylation. One common method includes the nitration of fluorenone using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitrofluorenone is then subjected to carboxylation using carbon dioxide in the presence of a suitable catalyst, such as a transition metal complex.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Nitrofluorenone-5,7-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of esters or amides.

Scientific Research Applications

2-Nitrofluorenone-5,7-dicarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of advanced materials, such as metal-organic frameworks and polymers.

Mechanism of Action

The mechanism of action of 2-Nitrofluorenone-5,7-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate various biochemical pathways and cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine-5,5’-dicarboxylic acid: Similar in having dicarboxylic acid groups but lacks the nitro group.

    2,5-Furandicarboxylic acid: Contains two carboxylic acid groups but has a furan ring instead of a fluorenone core.

Uniqueness

2-Nitrofluorenone-5,7-dicarboxylic acid is unique due to the combination of a nitro group and two carboxylic acid groups on a fluorenone core

Properties

CAS No.

153363-86-1

Molecular Formula

C15H7NO7

Molecular Weight

313.22 g/mol

IUPAC Name

7-nitro-9-oxofluorene-2,4-dicarboxylic acid

InChI

InChI=1S/C15H7NO7/c17-13-9-5-7(16(22)23)1-2-8(9)12-10(13)3-6(14(18)19)4-11(12)15(20)21/h1-5H,(H,18,19)(H,20,21)

InChI Key

CFSDRNPMBKMXPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)C(=O)O)C(=O)O

Origin of Product

United States

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